Trinitromethane
Overview
Description
It was first obtained in 1857 as the ammonium salt by the Russian chemist Leon Nikolaevich Shishkov . Trinitromethane is a pale yellow crystalline solid with a density of 1.469 g/cm³ and a melting point of 15°C . It is highly acidic, easily forming an intensely yellow anion, (NO₂)₃C⁻, and is known for its explosive properties .
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be produced by the hydrolysis of tetranitromethane under mild basic conditions. This method involves the reaction of tetranitromethane with a base, resulting in the formation of this compound and other by-products.
Industrial Production: In 1900, it was discovered that this compound can be produced by the reaction of acetylene with anhydrous nitric acid. This method became the industrial process of choice during the 20th century. The reaction conditions typically involve the use of concentrated nitric acid and controlled temperatures to ensure the safe production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent. These reactions often result in the formation of carbon dioxide, nitrogen oxides, and water.
Reduction: this compound can be reduced to form various nitroalkane derivatives. Common reducing agents include hydrogen gas and metal hydrides.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. These reactions typically require strong nucleophiles and specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are usually carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. The reactions are typically conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions. The reactions often require elevated temperatures and the presence of a catalyst.
Major Products:
Oxidation: Carbon dioxide, nitrogen oxides, and water.
Reduction: Nitroalkane derivatives.
Substitution: Various substituted nitro compounds.
Scientific Research Applications
Trinitromethane has several scientific research applications, including:
Chemistry: this compound is used as a building block in the synthesis of high-energy materials, especially in the field of high-energy dense oxidizers. It is also used in the synthesis of various nitro compounds through nucleophilic addition reactions.
Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug development, particularly for their ability to target specific molecular pathways.
Mechanism of Action
Trinitromethane exerts its effects primarily through its strong oxidizing properties. The compound can readily donate oxygen atoms to other molecules, leading to the formation of various oxidation products. This mechanism is particularly important in its use as an explosive and in the synthesis of high-energy materials. The molecular targets and pathways involved in its action include the oxidation of organic substrates and the formation of reactive intermediates.
Comparison with Similar Compounds
Trinitromethane is unique among nitroalkanes due to its high acidity and strong oxidizing properties. Similar compounds include:
Hexanitroethane: A nitroalkane with six nitro groups, known for its high energy content and explosive properties.
Octanitropentane: A highly nitrated compound with eight nitro groups, used in the synthesis of high-energy materials.
Tetranitromethane: A nitroalkane with four nitro groups, used as an oxidizing agent and in the production of explosives.
Compared to these compounds, this compound is notable for its relatively simple structure and ease of synthesis, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
trinitromethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHN3O6/c5-2(6)1(3(7)8)4(9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGVDNRJCGPNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHN3O6 | |
Record name | trinitromethane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Trinitromethane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060160 | |
Record name | Methane, trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060160 | |
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Molecular Weight |
151.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; mp = 15 deg C; [Merck Index] | |
Record name | Trinitromethane | |
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CAS No. |
517-25-9 | |
Record name | Trinitromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trinitromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methane, trinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methane, trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trinitromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.489 | |
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Record name | TRINITROMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5IR4EM1R0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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